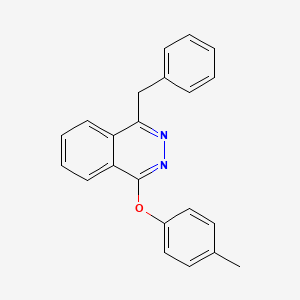

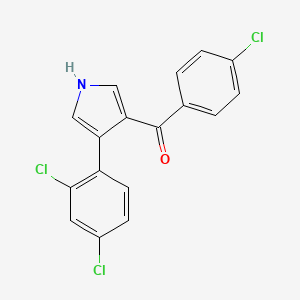

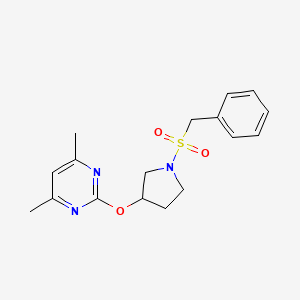

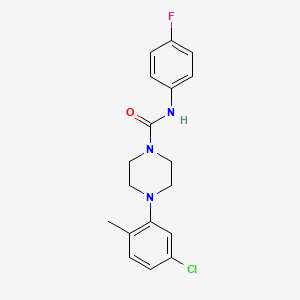

![molecular formula C22H25N3O2S B2461718 N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide CAS No. 1049432-99-6](/img/structure/B2461718.png)

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide” is a chemical compound . It’s part of a series of compounds that have been evaluated for their anticonvulsant activity in animal models of epilepsy .

Synthesis Analysis

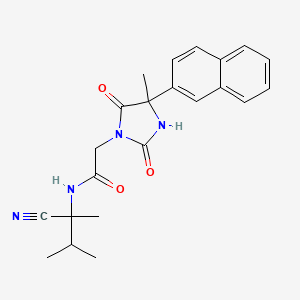

The synthesis of similar compounds involves the alkylation reaction of the corresponding amines with alkylating reagents . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Molecular Structure Analysis

The molecular structure of “N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide” is complex, with multiple rings and functional groups . The structure includes a phenylpiperazinyl group, an ethyl group, and a naphthalene-2-sulfonamide group .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

The compound has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . The results of pharmacological studies showed activity exclusively in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives . Several molecules also showed activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy .

Anti-Cancer Properties

The compound has been reported to show anti-cancer activities and apoptosis induction in different types of cancer cells . It remarkably inhibited the growth of HeLa cells in a concentration-dependent manner . The compound caused oxidative stress resulting in apoptosis through the mitochondria-mediated pathway .

Suppression of Proliferation and Migration

The compound suppresses proliferation and migration in human cervical cancer HeLa cells . It induces apoptosis in these cells through the oxidative stress-mediated intrinsic mitochondrial pathway .

Generation of Intracellular ROS

The compound is involved in the generation of intracellular ROS along with the decrease in mitochondrial membrane potential . This supports that the compound causes oxidative stress resulting in apoptosis through the mitochondria-mediated pathway .

Elevation in the Level of Cytochrome c

The compound causes an elevation in the level of cytochrome c . This indicates the involvement of the intrinsic pathway of programmed cell death .

Upregulation in Expression of Caspase-3

The compound causes an upregulation in the expression of caspase-3 . This is a crucial part of the apoptosis process .

Direcciones Futuras

The future directions for research on “N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide” could involve further exploration of its potential anticonvulsant activity, as well as its mechanism of action . Additionally, more research could be done to understand its synthesis and chemical reactions .

Mecanismo De Acción

Target of Action

The primary targets of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide interacts with its targets by inhibiting their activity . By blocking AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This results in enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, which plays a key role in memory and cognition. By increasing the availability of acetylcholine, N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide can enhance the signaling in these pathways, potentially leading to improved cognitive function .

Pharmacokinetics

The compound’s effectiveness against its targets suggests that it is able to reach the central nervous system in sufficient concentrations .

Result of Action

The molecular and cellular effects of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide’s action include an increase in acetylcholine levels in the synaptic cleft and enhanced cholinergic transmission

Action Environment

The action, efficacy, and stability of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the presence of other drugs or substances that interact with the same targets or pathways. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

Propiedades

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c26-28(27,22-11-10-19-6-4-5-7-20(19)18-22)23-12-13-24-14-16-25(17-15-24)21-8-2-1-3-9-21/h1-11,18,23H,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLMICQQNGXVAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride](/img/structure/B2461636.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2461638.png)

![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B2461641.png)

![4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2461646.png)

![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2461655.png)

![N-(2,6-difluorobenzyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2461658.png)